molecular formula C21H16N2 B3904634 2-(1,2-diphenylvinyl)-1H-benzimidazole

2-(1,2-diphenylvinyl)-1H-benzimidazole

Cat. No.: B3904634
M. Wt: 296.4 g/mol
InChI Key: VGHNUIOPXOLQGF-SDXDJHTJSA-N
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Description

2-(1,2-Diphenylvinyl)-1H-benzimidazole is a synthetic diaryl-substituted benzimidazole derivative with the molecular formula C21H16N2 and an average molecular mass of 296.37 g/mol . The compound features a benzimidazole core, which is a privileged structure in medicinal chemistry due to its ability to interact with various biopolymers . This scaffold is structurally analogous to naturally occurring nucleotides, making it a highly relevant pharmacophore in the discovery and development of novel therapeutic agents . Benzimidazole derivatives, particularly those disubstituted at the 1- and 2- positions, are the subject of extensive research as antiproliferative agents . The specific stereochemistry of the diphenylvinyl group can be significant; this compound is associated with both (E) and (Z) isomeric forms. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(Z)-1,2-diphenylethenyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c1-3-9-16(10-4-1)15-18(17-11-5-2-6-12-17)21-22-19-13-7-8-14-20(19)23-21/h1-15H,(H,22,23)/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHNUIOPXOLQGF-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 1,2 Diphenylvinyl 1h Benzimidazole

Conventional Synthetic Pathways to 2-(1,2-diphenylvinyl)-1H-benzimidazole

Conventional methods for synthesizing benzimidazole (B57391) derivatives have been well-established for decades, typically relying on condensation reactions that form the core heterocyclic structure.

Condensation Reactions for Benzimidazole Core Formation

The most classical and widely utilized method for constructing the benzimidazole ring system is the condensation of an o-phenylenediamine (B120857) with a carbonyl-containing compound. mdpi.comsemanticscholar.org This reaction can be performed with various reagents, including carboxylic acids, aldehydes, esters, or acid chlorides. ijrar.orgjyoungpharm.org Historically, these reactions often required harsh conditions, such as high temperatures and the presence of strong acids like hydrochloric acid or polyphosphoric acid, to facilitate the dehydration and cyclization process. jyoungpharm.orgscispace.com

The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the carbonyl group of the aldehyde or acid derivative, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation or elimination) to yield the final benzimidazole product. A variety of catalysts and reagents have been employed to promote this transformation under milder conditions. organic-chemistry.orgnih.gov

Table 1: Common Reagents for Benzimidazole Core Condensation

Reagent TypeTypical ConditionsReference
Carboxylic AcidsStrong acid (e.g., PPA, HCl), high temperature jyoungpharm.orgscispace.com
AldehydesOxidative conditions (e.g., H₂O₂, Na₂S₂O₅) organic-chemistry.orgresearchgate.net
EstersAcid catalyst, microwave irradiation scispace.com
OrthoestersAcid catalyst jyoungpharm.org
NitrilesHigh temperature, acid conditions jyoungpharm.org

Strategies for Incorporating the 1,2-Diphenylvinyl Moiety

To synthesize the specific target compound, this compound, conventional strategies adapt the general condensation principle. The most direct approach involves the reaction of o-phenylenediamine with a carbonyl compound that already contains the 1,2-diphenylvinyl structure.

A logical precursor for this purpose would be 2,3-diphenylacrolein (an aldehyde) or 2,3-diphenylacrylic acid (a carboxylic acid). Condensing o-phenylenediamine with 2,3-diphenylacrolein, for instance, would proceed via an oxidative cyclization to yield the desired product. This is analogous to the synthesis of 2-styryl-1H-benzimidazole, which is prepared from o-phenylenediamine and cinnamaldehyde. mdpi.com The reaction with an aldehyde typically requires an oxidant to facilitate the final aromatization step, converting the intermediate dihydrobenzimidazole to the stable benzimidazole. researchgate.net Alternatively, using 2,3-diphenylacrylic acid would involve a condensation-dehydration reaction, often driven by strong acids at elevated temperatures. nih.gov

Modern and Sustainable Approaches in Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, environmentally friendly, and versatile methods for preparing benzimidazole derivatives. These modern approaches often lead to higher yields, shorter reaction times, and milder reaction conditions.

Transition-Metal-Catalyzed Synthesis of this compound Analogues

Transition-metal catalysis has emerged as a powerful tool for constructing benzimidazole rings, offering alternative reaction pathways to classical condensation. mdpi.comsphinxsai.com Catalysts based on palladium, copper, iron, and cobalt have been successfully employed. mdpi.comorganic-chemistry.orgnih.gov These methods include C-N cross-coupling reactions and acceptorless dehydrogenative coupling. mdpi.comresearchgate.net

For example, iron-catalyzed dehydrogenative coupling allows for the synthesis of 1,2-disubstituted benzimidazoles from primary alcohols and aromatic diamines. researchgate.net A palladium-catalyzed one-pot synthesis has been developed for producing 1,2-diphenyl-1H-benzo[d]imidazole derivatives, showcasing the utility of this metal in forming the core structure with multiple aryl substituents. rsc.org Copper-catalyzed three-component reactions of N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides provide another efficient route to 1,2-disubstituted benzimidazoles. nih.gov These catalytic systems can offer high selectivity and functional group tolerance, making them suitable for creating a wide range of complex benzimidazole analogues. nih.gov

Table 2: Examples of Transition-Metal Catalysts in Benzimidazole Synthesis

Metal CatalystReaction TypeReactantsReference
Iron (Fe)Acceptorless Dehydrogenative CouplingPrimary Alcohols, o-phenylenediamines researchgate.net
Palladium (Pd)One-Pot CyclizationN-Aryl-2-iodoanilines, Benzylamines rsc.org
Copper (Cu)Three-Component CouplingN-Substituted o-phenylenediamines, Terminal Alkynes, Sulfonyl Azides nih.gov
Cobalt (Co)Dehydrogenative Couplingo-Phenylenediamines, Aldehydes nih.gov
Nickel (Ni)C-N Bond Formation2-Haloanilines, Aldehydes, Ammonia organic-chemistry.org

Green Chemistry Principles and Aqueous Synthesis Methods

In line with the principles of green chemistry, significant efforts have been made to develop syntheses that minimize or eliminate the use of hazardous substances. chemmethod.comresearchgate.net A key development is the use of water as an environmentally benign solvent. mdpi.comijrar.org Several methods have been reported for synthesizing benzimidazoles in aqueous media, avoiding the need for volatile and often toxic organic solvents. nih.gov

One remarkable approach is the transition-metal-free intramolecular cyclization of N-(2-iodoaryl)benzamidines in water with potassium carbonate, which proceeds at 100 °C to give high yields of 2-substituted benzimidazoles. mdpi.comnih.gov Other green methods include using the organocatalyst L-proline in water at reflux ijrar.org or employing surfactants like sodium lauryl ether sulfate (B86663) (SLES) in water to facilitate the reaction at ambient temperature. samipubco.com These aqueous methods are not only eco-friendly but also offer advantages in terms of cost, safety, and simplified product isolation. mdpi.comsamipubco.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. researchgate.net For the synthesis of benzimidazoles, microwave irradiation has been shown to dramatically reduce reaction times from hours or days to mere minutes, while often simultaneously increasing product yields. researchgate.netnih.gov

Numerous protocols have been developed for the microwave-assisted synthesis of 2-substituted and 1,2-disubstituted benzimidazoles. scispace.commdpi.comrjptonline.org For instance, the reaction of o-phenylenediamines with aldehydes under solvent-free conditions, using a Lewis acid catalyst like Erbium(III) triflate (Er(OTf)₃), can be completed in 5-10 minutes under microwave irradiation to produce 1,2-disubstituted benzimidazoles in excellent yields (up to 99%). preprints.orgmdpi.comnih.gov This combination of microwave heating and solvent-free conditions represents a highly efficient, rapid, and environmentally sustainable method for accessing these important heterocyclic compounds. preprints.orgmdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

CompoundMethodReaction TimeYieldReference
2-Phenyl-1H-benzimidazoleThermal4 hours83% researchgate.net
2-Phenyl-1H-benzimidazoleMicrowave46 seconds88% researchgate.net
1,2-Diphenyl-1H-benzimidazoleThermal (100°C)120 minutes89.7% preprints.org
1,2-Diphenyl-1H-benzimidazoleMicrowave (60°C)5 minutes99.9% preprints.orgmdpi.com

Optimization of Reaction Conditions, Selectivity, and Yield Enhancement

The primary and most direct route for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and an aldehyde or carboxylic acid. For the target compound, this would involve the reaction of o-phenylenediamine with a precursor like 2,3-diphenylacrolein or a related derivative. The optimization of this synthesis is critical for maximizing yield, ensuring selectivity, and promoting environmentally benign practices. Key parameters for optimization include the choice of catalyst, solvent, temperature, and energy source.

Catalyst Selection: A variety of catalysts have been shown to be effective in promoting benzimidazole formation. For instance, nanoparticles such as Zinc Oxide (ZnO-NPs) have demonstrated superior catalytic activity in the synthesis of 2-phenyl benzimidazoles, with as little as 5 mg of ZnO-NPs being sufficient to produce excellent yields (98%) under solvent-free conditions. researchgate.net Other effective catalysts include Erbium(III) triflate (Er(OTf)₃), which is particularly effective in microwave-assisted synthesis, and phosphoric acid, which acts as an efficient, eco-friendly homogeneous catalyst. nih.govrsc.org Supported catalysts, like MgO@DFNS (MgO supported on dendritic fibrous nanosilica) and Au/TiO₂, offer advantages such as high stability, excellent yields, and easy recovery, making them suitable for industrial applications. rsc.orgmdpi.com

Reaction Medium and Temperature: The choice of solvent can significantly influence both yield and selectivity. While some syntheses proceed efficiently under solvent-free conditions, particularly with microwave heating, others benefit from a solvent. nih.govumich.edu Water is often used as a green solvent, and its use can enhance the yield and selectivity for certain benzimidazole derivatives. researchgate.net Aprotic solvents, in contrast, have been shown to favor the formation of 1,2-disubstituted benzimidazoles. researchgate.net Temperature is another crucial factor; for example, in the coupling of benzyl (B1604629) alcohol and 1,2-phenylenediamine, 80 °C was found to be the optimal temperature. researchgate.net

Energy Source: Conventional Heating vs. Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. For the synthesis of 1,2-disubstituted benzimidazoles, microwave irradiation can reduce reaction times from hours to just 5-10 minutes, with yields often exceeding 90%. nih.govnih.gov This rapid, clean, and efficient method is highly advantageous for creating libraries of compounds and for industrial-scale production. nih.gov

ParameterCondition/CatalystObserved Effect on Benzimidazole SynthesisReference
Catalyst ZnO NanoparticlesExcellent yields (98%) under solvent-free conditions. researchgate.net
Er(OTf)₃ (1 mol%)Quantitative yields (>96%) in 5-10 mins with microwave. nih.gov
Phosphoric Acid (7 mol%)Moderate to excellent yields (61-89%) under mild thermal conditions. rsc.org
Au/TiO₂High isolated yields (51-99%) for a wide range of aldehydes. mdpi.com
Energy Source Conventional HeatingLonger reaction times (12-24 h) are often required. nih.gov
Microwave IrradiationDrastically reduced reaction times (20-60 min) with increased yields. nih.govnih.gov
Solvent Solvent-FreeEfficient, green method, especially when combined with microwave heating. nih.govumich.edu
WaterCan enhance yield and selectivity for 2-substituted benzimidazoles. researchgate.net

Purification Techniques and Preparative Scale Considerations

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, catalysts, and by-products. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Purification Methods: For laboratory-scale preparations, common techniques include:

Extraction and Washing: The reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) or CH₂Cl₂. nih.govnih.gov This process helps to remove water-soluble catalysts and salts.

Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating the target compound from closely related impurities. nih.govijraset.comgoogle.com The choice of eluent (e.g., a hexane/ethyl acetate mixture) is optimized to achieve the best separation. ijraset.com

Recrystallization/Trituration: Purification can often be achieved by dissolving the crude product in a suitable solvent and allowing it to crystallize, or by washing/triturating the solid with a solvent in which the impurities are soluble but the product is not. google.comgoogle.com For example, a patent for the drug Dabigatran etexilate describes a purification process involving dissolution in ethanol (B145695) followed by the addition of ethyl acetate to precipitate the purified compound, increasing its purity from 70-80% to over 95% by HPLC. google.com

Preparative Scale Considerations: Scaling up the synthesis of this compound requires methods that are not only efficient but also economically viable and safe.

Batch Process Scale-Up: A microwave-assisted synthesis of a 1,2-disubstituted benzimidazole was successfully scaled to a 20 mmol batch, yielding 93% of the product after a simple extraction, demonstrating the industrial applicability of the procedure. nih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages for large-scale production, including improved heat transfer, safety, and process control. A flow-based approach for preparing benzimidazol-2-one (B1210169) was successfully developed and optimized using a Design of Experiment (DoE) approach, enabling a multi-gram scale synthesis with high yield and purity. nih.gov Such a setup could be adapted for the continuous production of the target compound.

Catalyst Scalability: The use of robust and recyclable catalysts is crucial for preparative scale synthesis. Systems using SiO₂/CaCl₂·2H₂O have been noted for their effectiveness in both laboratory and larger-scale industrial processes. ijraset.com

TechniqueDescriptionScaleReference
ExtractionSeparation based on differential solubility in immiscible liquids (e.g., water and ethyl acetate).Lab & Preparative nih.gov
Column ChromatographySeparation based on differential adsorption on a stationary phase (e.g., silica gel).Lab nih.govijraset.com
RecrystallizationPurification by dissolving the crude product in a hot solvent and cooling to form pure crystals.Lab & Preparative google.com
Flow ChemistryContinuous reaction and purification in a reactor coil, offering excellent control and scalability.Preparative/Industrial nih.gov

Derivatization Strategies for Structural Modification

Structural modification of the this compound scaffold is a key strategy for developing new chemical entities with potentially enhanced biological activities. The most accessible position for derivatization is the N-1 nitrogen of the benzimidazole ring.

N-Alkylation and N-Arylation: The hydrogen atom on the benzimidazole nitrogen is readily substituted. A general and effective method involves the N-alkylation of the pre-formed benzimidazole ring with various substituted halides (e.g., benzyl chlorides, allyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as acetonitrile. nih.gov This reaction can be performed using either conventional reflux heating or microwave irradiation, with the latter significantly reducing reaction times and often improving yields. nih.gov This approach allows for the introduction of a wide variety of substituents at the N-1 position, which is known to be important for modulating the biological activity of benzimidazole-based compounds. nih.gov For example, two new 1,2-disubstituted benzimidazole compounds were synthesized via the reaction of 2-methyl-1H-benzo[d]imidazole with aryl halides in the presence of a strong base (KOH). nih.gov

Other Potential Modifications: While N-substitution is the most common strategy, other modifications could be explored:

Substitution on the Fused Benzene (B151609) Ring: One could start the synthesis with a substituted o-phenylenediamine to introduce functional groups such as methyl, nitro, or halo groups onto the C-5 or C-6 positions of the benzimidazole core. nih.gov

Modification of the Phenyl Rings: The two phenyl rings on the vinyl substituent could also be targets for modification, for example, through electrophilic aromatic substitution reactions, although this would likely require careful control of reaction conditions to avoid side reactions.

Nucleophilic Substitution: An alternative synthetic approach could involve preparing a 2-halo-benzimidazole and then using palladium-catalyzed cross-coupling reactions or other nucleophilic substitution methods to introduce the desired 1,2-diphenylvinyl group. google.com

Derivative TypeReagents & ConditionsPotential Substituents (R-X)Reference
N-1 Substituted DerivativesBase (e.g., K₂CO₃, KOH), Solvent (e.g., Acetonitrile), Conventional Heating or MicrowaveAllyl Halides (e.g., Allyl Bromide) nih.gov
Benzyl Halides (e.g., 3-chlorobenzyl chloride) nih.govnih.gov
Other Alkyl/Aryl Halides nih.govnih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 1,2 Diphenylvinyl 1h Benzimidazole Derivatives for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and stereochemistry of 2-(1,2-diphenylvinyl)-1H-benzimidazole.

Proton NMR (¹H NMR) Analysis of Chemical Shifts, Multiplicities, and Coupling Patterns

The ¹H NMR spectrum provides critical information about the chemical environment of protons in the molecule. For this compound, the spectrum is characterized by distinct regions corresponding to the benzimidazole (B57391), phenyl, and vinyl protons.

Aromatic Protons: The protons of the benzimidazole ring typically appear as a complex multiplet or two separate multiplets in the range of δ 7.20–7.70 ppm. rsc.org The ten protons from the two phenyl rings on the vinyl group would produce overlapping multiplet signals, generally observed between δ 7.00 and δ 7.50 ppm. chemicalbook.comresearchgate.net

Vinyl Proton: A key signal in the spectrum is the singlet corresponding to the lone vinyl proton. Its chemical shift is influenced by the electronic effects of the attached phenyl and benzimidazole rings and is expected in the downfield region of the spectrum.

N-H Proton: The benzimidazole N-H proton typically appears as a broad singlet at a very downfield chemical shift, often above δ 12.0 ppm in a solvent like DMSO-d₆. rsc.org Its broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.

The precise chemical shifts and coupling constants (J-values) allow for the assignment of protons within each aromatic ring system, distinguishing between ortho, meta, and para positions relative to the point of attachment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
N-H (Benzimidazole)> 12.0Broad Singlet (br s)Shift is highly dependent on solvent and concentration. rsc.org
Aromatic (Benzimidazole)7.20 - 7.70Multiplet (m)Four protons, may appear as two distinct multiplets. rsc.org
Aromatic (Phenyl)7.00 - 7.50Multiplet (m)Ten protons from two rings, likely overlapping signals. chemicalbook.com
Vinylic6.5 - 7.5Singlet (s)Chemical shift is dependent on stereochemistry and conjugation.

Carbon-13 NMR (¹³C NMR) Investigations

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Quaternary Carbons: The C2 carbon of the benzimidazole ring, being attached to two nitrogen atoms and the vinyl group, is significantly deshielded and appears far downfield, typically in the range of δ 150–155 ppm. rsc.orgmdpi.com The vinylic carbons and the ipso-carbons of the phenyl rings also appear as quaternary signals.

Aromatic Carbons: The carbons of the benzimidazole and phenyl rings resonate in the characteristic aromatic region of δ 110–145 ppm. mdpi.combeilstein-journals.org The specific shifts depend on their position and substitution. For instance, the carbons of the benzimidazole ring ortho to the nitrogen (C4/C7) often appear at the higher field end of this range (around 111-119 ppm), while the fused carbons (C3a/C7a) are further downfield. rsc.org

Vinylic Carbons: The two carbons of the C=C double bond will have distinct chemical shifts, providing information about the electronic environment and substitution pattern of the vinyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon TypePredicted Chemical Shift (δ, ppm)Notes
C2 (Benzimidazole)150 - 155Quaternary carbon, significantly downfield. rsc.org
C3a/C7a (Benzimidazole)135 - 144Fused quaternary carbons. rsc.org
Aromatic CH (Benzimidazole)111 - 124C4, C5, C6, C7 carbons. rsc.orgmdpi.com
Vinylic Carbons120 - 140Exact shifts depend on stereochemistry.
Aromatic (Phenyl)125 - 140Includes both CH and quaternary carbons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu It would show correlations between adjacent protons within the benzimidazole's benzene (B151609) ring and within each of the two phenyl rings, confirming their individual spin systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It is used to definitively assign the carbon signal for each protonated carbon in the aromatic and vinyl regions. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations and is crucial for connecting the different structural fragments. sdsu.edu Key HMBC correlations for this molecule would include:

Correlations from the vinyl proton to carbons in both adjacent phenyl rings and to the C2 carbon of the benzimidazole, confirming the core connectivity.

Correlations from the benzimidazole protons (e.g., H4/H7) to the key quaternary carbons (C2, C3a, C7a), solidifying the benzimidazole ring assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations.

N-H Stretching: A characteristic sharp band for the N-H stretch of the benzimidazole ring is expected in the IR spectrum, typically around 3400-3450 cm⁻¹. researchgate.net In the solid state, this band may be broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole (B134444) ring and the C=C bonds of the vinyl and aromatic systems are found in the fingerprint region, between 1625 cm⁻¹ and 1450 cm⁻¹. researchgate.net The C=N stretch is often observed around 1625 cm⁻¹. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings appear as strong bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution patterns.

Raman spectroscopy provides complementary information, as non-polar bonds like C=C often produce strong Raman signals, whereas polar bonds like N-H give stronger IR signals. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Stretch3400 - 3450IR
Aromatic C-H Stretch3000 - 3100IR, Raman
C=N Stretch~1625IR, Raman researchgate.net
C=C Stretch (Aromatic/Vinyl)1450 - 1600IR, Raman
C-H Out-of-Plane Bend700 - 900IR

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, the molecular formula is C₂₁H₁₆N₂. nih.gov

HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The experimentally measured mass would be compared to the theoretically calculated exact mass. Confirmation of the experimental mass to within a few parts per million (ppm) of the calculated mass provides unambiguous evidence for the molecular formula. rsc.org

Table 4: HRMS Data for this compound
ParameterValueReference
Molecular FormulaC₂₁H₁₆N₂ nih.gov
Molecular Weight (Monoisotopic)296.1313 g/mol Calculated
Expected Ion (ESI+)[C₂₁H₁₇N₂]⁺
Calculated Exact Mass of Ion297.1386Calculated

X-ray Crystallography for Solid-State Structural Determination

For this compound, a crystal structure analysis would:

Unambiguously confirm the connectivity of the atoms.

Determine the stereochemistry of the double bond, confirming if it is the (E) or (Z) isomer. nih.gov

Reveal the planarity of the benzimidazole core and the torsion angles of the two phenyl rings relative to the vinyl plane. nih.gov

Identify and characterize any intermolecular interactions that dictate the crystal packing, such as N-H···N hydrogen bonds forming chains or dimers, and potential π-π stacking interactions between the aromatic rings. nih.gov

This technique provides the ultimate structural proof, complementing the data obtained from spectroscopic methods.

Single-Crystal X-ray Diffraction of the Parent Compound and its Analogues

Single-crystal X-ray diffraction studies on benzimidazole derivatives provide invaluable insights into their molecular architecture. For instance, the analysis of 1,2-diphenyl-1H-benzimidazole (DPBI) reveals that the benzimidazole core of the molecule is planar. openresearchlibrary.orgnih.gov This planarity is a common feature in many benzimidazole derivatives. nih.govnih.gov

The crystallographic data for various benzimidazole derivatives highlight the diversity in their crystal systems and space groups. For example, 1-benzyl-1H-benzimidazole crystallizes in a monoclinic system with the space group P21/n. researchgate.net In contrast, other derivatives might adopt different crystal systems depending on the nature and position of the substituents. researchgate.netnih.gov

Interactive Table: Crystallographic Data for Selected Benzimidazole Analogues.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z
1-Benzyl-1H-benzimidazole C₁₄H₁₂N₂ Monoclinic P2₁/n 6.2265(10) 10.593(2) 20.975(4) 90 92.54(1) 90 1057.5(3) 4

Note: Data for the specific parent compound this compound is not available. The table presents data for closely related analogues to provide a comparative context.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. In benzimidazole derivatives, hydrogen bonding and π-interactions play a crucial role in the formation of the supramolecular architecture. openresearchlibrary.orgnih.govnih.gov

In the crystal structure of 1,2-diphenyl-1H-benzimidazole (DPBI), a notable intermolecular interaction is the C–H···N hydrogen bond. openresearchlibrary.orgnih.gov This type of interaction, where a hydrogen atom attached to a carbon atom forms a hydrogen bond with a nitrogen atom of an adjacent molecule, is a significant factor in the crystal packing of many nitrogen-containing heterocyclic compounds. nih.govresearchgate.net

Furthermore, C–H···π interactions are also observed in DPBI, contributing to the formation of a three-dimensional network. openresearchlibrary.orgnih.gov These weak hydrogen bonds involve the interaction of a C-H bond with the π-electron system of an aromatic ring. In addition to these, π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or near-parallel fashion, are also a common feature in the crystal packing of benzimidazole derivatives. nih.gov The presence and nature of these interactions are often investigated using techniques like Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts. nih.govnih.gov

Conformational Analysis within the Crystalline Lattice and Dihedral Angles

The conformation of a molecule, which describes the spatial arrangement of its atoms, can be significantly influenced by the forces present in the crystalline lattice. The analysis of dihedral angles, which are the angles between planes through two sets of three atoms having two atoms in common, is essential for describing the conformation of flexible molecules.

In many 1,2-disubstituted benzimidazole derivatives, the phenyl rings attached to the benzimidazole core are not coplanar with the central heterocyclic system due to steric hindrance. nih.govmdpi.com For example, in 1-benzyl-2-phenyl-1H-benzimidazole, the benzimidazole group forms a dihedral angle of 29.04(1)° with the attached benzene ring at the 2-position. mdpi.com In another case, 1-(2-hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride, the benzimidazole ring system makes dihedral angles of 55.49(9)° and 81.36(8)° with the planes of the phenolic groups. nih.gov

Interactive Table: Selected Dihedral Angles in Benzimidazole Analogues.

Compound Description of Dihedral Angle Angle (°)
1-Benzyl-2-phenyl-1H-benzimidazole Between the benzimidazole group and the benzene ring at position 2 29.04(1)
1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride Between the benzimidazole ring system and the phenolic group at position 2 55.49(9)

Note: The presented data is for analogues, as specific data for this compound is not available.

Mechanistic Investigations and Reactivity Studies of 2 1,2 Diphenylvinyl 1h Benzimidazole

Reaction Mechanisms Involving the Benzimidazole (B57391) Nucleus

The benzimidazole nucleus is a versatile pharmacophore involved in numerous reaction mechanisms. mdpi.com The reactivity of the benzimidazole core in 2-(1,2-diphenylvinyl)-1H-benzimidazole is primarily governed by the two nitrogen atoms within the imidazole (B134444) ring. One nitrogen atom possesses a lone pair of electrons in a p-orbital, contributing to the aromatic system (pyrrole-like), while the other has its lone pair in an sp2-hybridized orbital in the plane of the ring (pyridine-like), which imparts basic properties.

The pyridine-like nitrogen is the primary site of protonation and can act as a nucleophile. Reactions such as N-alkylation and N-acylation occur at this position. The presence of the bulky 2-(1,2-diphenylvinyl) substituent may sterically hinder the approach of electrophiles to the N-1 position, potentially affecting reaction rates compared to less substituted benzimidazoles.

Furthermore, the benzimidazole ring system can participate in cyclization reactions. For instance, derivatives of 2-substituted benzimidazoles can undergo intramolecular cyclization to form more complex fused heterocyclic systems, such as indolo[1,2-a]benzimidazoles, often facilitated by transition metal catalysts or photochemical methods. nih.govnih.gov The mechanism typically involves the activation of a group on the substituent that can then react with the N-1 position of the benzimidazole ring.

Reactivity and Transformation Pathways of the 1,2-Diphenylvinyl Substituent

The 1,2-diphenylvinyl substituent, structurally analogous to stilbene (B7821643), possesses its own distinct reactivity. The carbon-carbon double bond is a key reactive site, susceptible to a variety of transformations.

Addition Reactions: The double bond can undergo electrophilic addition reactions. For example, halogenation with bromine (Br₂) would likely proceed via a bromonium ion intermediate to yield a 1,2-dibromo-1,2-diphenylethyl derivative. Hydrohalogenation (e.g., with HBr) would follow Markovnikov's rule, though the substitution pattern makes both vinylic carbons secondary and benzylic, leading to potential regioselectivity issues.

Oxidative Cleavage: Ozonolysis (O₃ followed by a reductive or oxidative workup) would cleave the double bond, yielding benzophenone (B1666685) and 2-benzoylbenzimidazole (if the reaction selectively cleaves the C=C bond without affecting the benzimidazole ring).

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) would reduce the double bond, transforming the 1,2-diphenylvinyl substituent into a 1,2-diphenylethyl group. nih.gov

The phenyl groups on the vinyl substituent can undergo standard electrophilic aromatic substitution reactions, although the electronic effects of the vinylbenzimidazole moiety would influence the regioselectivity (ortho-, para-, or meta-direction).

Photoreactivity and Photocyclization Pathways of Vinyl-Substituted Benzimidazoles

Vinyl-substituted benzimidazoles, particularly those with aryl groups on the vinyl moiety like this compound, exhibit significant photoreactivity. Upon irradiation with UV light, these compounds can undergo intramolecular photocyclization, a reaction characteristic of stilbene and its derivatives. nih.gov

The primary photochemical pathway is an oxidative cyclization. The mechanism proceeds through the following steps:

Photoexcitation: Absorption of a UV photon promotes the molecule to an excited singlet state (S₁).

Isomerization: In some cases, cis-trans isomerization around the double bond can occur.

Intramolecular Cyclization: From the excited state, an electrocyclic reaction occurs between one of the phenyl groups and the benzimidazole C2 carbon or the other phenyl group, forming a dihydrophenanthrene-like intermediate.

Oxidation: In the presence of an oxidizing agent (like oxygen or iodine), the intermediate is aromatized through the loss of two hydrogen atoms, leading to the formation of a rigid, planar, fused polycyclic aromatic system.

This pathway provides a synthetic route to complex heterocyclic structures, such as derivatives of indolo[1,2-a]benzimidazole. nih.govnih.gov The photochemistry of benzimidazole derivatives can also involve the generation of reactive oxygen species (ROS) like singlet oxygen and free radicals, which can lead to photodegradation. nih.govuc.ptnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Core and Substituents

The sites for electrophilic and nucleophilic attack on this compound are diverse, involving the benzimidazole nucleus, the phenyl substituents, and the vinyl group.

Electrophilic Substitution: Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions) will preferentially occur on the fused benzene (B151609) ring of the benzimidazole nucleus. byjus.com This ring is activated by the electron-donating nature of the imidazole portion. The substitution is typically directed to the 4- and 7-positions, and to a lesser extent, the 5- and 6-positions. libretexts.org The phenyl rings of the vinyl substituent are less activated and would react under more forcing conditions. The double bond itself can also act as a nucleophile, reacting with strong electrophiles. wikipedia.orglibretexts.orgyoutube.com

Nucleophilic Substitution: Nucleophilic substitution is less common for this compound under standard conditions. The aromatic rings are electron-rich and resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. Nucleophilic substitution at an unactivated vinylic carbon (SɴV) is known to be a challenging transformation due to steric hindrance and electron density of the double bond. libretexts.orgyoutube.com However, such reactions can sometimes be achieved with specifically designed substrates or under forcing conditions. researchgate.net Nucleophilic substitution reactions are more readily observed in benzimidazole derivatives that have a leaving group, such as a halogen, at the 2-position. rsc.orgrsc.org

Table 1: Predicted Products of Electrophilic Substitution on the Benzimidazole Ring

Reagent/ConditionReaction TypeProbable Product
HNO₃, H₂SO₄Nitration2-(1,2-diphenylvinyl)-4/7-nitro-1H-benzimidazole
Br₂, FeBr₃Bromination4/7-Bromo-2-(1,2-diphenylvinyl)-1H-benzimidazole
SO₃, H₂SO₄SulfonationThis compound-4/7-sulfonic acid
R-COCl, AlCl₃Acylation4/7-Acyl-2-(1,2-diphenylvinyl)-1H-benzimidazole

Oxidative and Reductive Transformations of the Compound

The compound can undergo various oxidative and reductive transformations at several sites.

Oxidation:

Vinyl Group: The carbon-carbon double bond is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) can convert it into a diol. Under harsher conditions, oxidative cleavage can occur.

Benzimidazole Ring: The benzimidazole ring is generally stable to oxidation. However, the N-H group can be involved in oxidative processes. For example, oxidation of a related 2-mercaptobenzimidazole (B194830) derivative is a known transformation. nih.gov

Reduction:

Vinyl Group: The most common reduction reaction is the catalytic hydrogenation of the double bond to a single bond, yielding 2-(1,2-diphenylethyl)-1H-benzimidazole. This reaction typically proceeds smoothly under standard hydrogenation conditions (e.g., H₂/Pd-C). nih.gov

Aromatic Rings: Reduction of the aromatic rings (both the benzimidazole and phenyl rings) requires more vigorous conditions, such as high-pressure hydrogenation or Birch reduction, and often leads to a loss of aromaticity.

Table 2: Summary of Oxidative and Reductive Transformations

Reaction TypeReagentAffected MoietyProduct Structure
OxidationOsO₄, then NaHSO₃Vinyl C=C2-(1,2-dihydroxy-1,2-diphenylethyl)-1H-benzimidazole
OxidationO₃, then DMSVinyl C=C2-Benzoyl-1H-benzimidazole and Benzophenone
ReductionH₂, Pd/CVinyl C=C2-(1,2-diphenylethyl)-1H-benzimidazole

Acid-Base Properties, Tautomerism, and Protonation Equilibria in Solution

Acid-Base Properties: The benzimidazole moiety confers amphoteric properties to the molecule. libretexts.org

Basicity: The pyridine-like nitrogen (N-3) has a lone pair of electrons that is not part of the aromatic π-system, making it a Brønsted-Lowry base. It can accept a proton to form a benzimidazolium cation. nih.gov

Acidity: The pyrrole-like nitrogen (N-1) bears a hydrogen atom that can be removed by a strong base, making the molecule a Brønsted-Lowry acid. This deprotonation results in a benzimidazolate anion. elpub.ru

The pKa values for these equilibria are influenced by the nature of the substituent at the 2-position. The bulky, electron-rich 1,2-diphenylvinyl group is expected to have a modest electronic effect on the pKa values compared to unsubstituted benzimidazole.

Tautomerism: When the N-1 position is unsubstituted, 2-substituted benzimidazoles can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. beilstein-journals.orgencyclopedia.pub For this compound, the two forms are structurally identical, resulting in a degenerate tautomerism. In solution, this proton exchange is typically rapid on the NMR timescale, leading to a time-averaged spectrum where the 4- and 7-positions (and 5- and 6-positions) of the benzene ring are chemically equivalent. beilstein-journals.org

Protonation Equilibria: In an aqueous solution, the compound will exist in different protonation states depending on the pH. nih.gov

Strongly Acidic pH: The molecule will be predominantly in its protonated form (benzimidazolium cation).

Neutral pH: The neutral form will be the major species.

Strongly Basic pH: The deprotonated form (benzimidazolate anion) will dominate.

The precise pKa values for the transition between these states are crucial for understanding the compound's behavior in biological systems and for developing analytical methods. scielo.org.mx

Table 3: Comparison of Acidity Constants (pKa) for Benzimidazole and a Related Derivative

CompoundpKa (Protonated form)pKa (Neutral form)Reference
Benzimidazole~5.4~12.8General Literature
2-(Aminomethyl)benzimidazole3.107.62 scielo.org.mx
This compoundEstimated ~5.0-5.5Estimated ~12-13Inferred

Theoretical and Computational Chemistry Approaches for 2 1,2 Diphenylvinyl 1h Benzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and equilibrium geometry of benzimidazole (B57391) derivatives. nih.govnih.gov By approximating the electron density of the molecule, DFT calculations can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For 2-(1,2-diphenylvinyl)-1H-benzimidazole, DFT optimization, typically using a functional like B3LYP with a basis set such as 6-31G(d), would reveal the most stable three-dimensional conformation. nih.gov The benzimidazole core is expected to be nearly planar, while the two phenyl rings and the vinyl group will be twisted relative to this plane to minimize steric hindrance. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterDescriptionPredicted Value
C=C (vinyl)Bond length of the vinyl double bond~1.34 Å
C-N (imidazole)Average bond length within the imidazole (B134444) ring~1.38 Å
C=N (imidazole)Bond length of the imine bond in the imidazole ring~1.33 Å
Benzimidazole-Vinyl DihedralTorsion angle between the benzimidazole plane and the vinyl group~20°-30°
Vinyl-Phenyl DihedralTorsion angle between the vinyl group and attached phenyl rings~35°-50°

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov For large, delocalized systems, canonical molecular orbitals can sometimes obscure the specific sites of reactivity. nih.gov However, for π-conjugated systems like this compound, FMO analysis is highly informative.

The HOMO is typically distributed across the electron-rich regions of the π-system, indicating the sites susceptible to electrophilic attack. The LUMO, conversely, is located on the electron-deficient areas, marking sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and optical properties. biointerfaceresearch.com A smaller gap suggests higher reactivity and a tendency to absorb light at longer wavelengths. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω) can be calculated to quantify the molecule's reactivity. biointerfaceresearch.com

Table 2: Calculated FMO Energies and Reactivity Descriptors

ParameterFormulaTypical Predicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.90
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.70
Energy Gap (ΔE)ELUMO - EHOMO4.20
Chemical Hardness (η)(ELUMO - EHOMO) / 22.10
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.80
Global Electrophilicity (ω)μ2 / 2η3.44

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the electronically excited states of molecules. chemrxiv.org It is widely used to predict photophysical properties, such as UV-visible absorption and emission spectra. rsc.org For a chromophore like this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. scilit.com The calculations can also identify the nature of the electronic transitions, such as π → π* or n → π*, by analyzing the molecular orbitals involved. nih.gov This information is fundamental for designing materials with specific optical properties, such as those used in organic light-emitting diodes (OLEDs). aps.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape. nih.gov For a flexible molecule like this compound, MD simulations can sample the various rotational conformations around the single bonds, providing insight into the molecule's flexibility and the relative populations of different conformers. Enhanced sampling techniques can be employed to overcome energy barriers and explore the conformational space more efficiently. livecomsjournal.orgsciopen.com Furthermore, by simulating the molecule in a solvent or a condensed phase, MD can be used to study crucial intermolecular interactions, such as hydrogen bonding with solvent molecules or π-π stacking between adjacent molecules.

Quantum Chemical Characterization of Reaction Intermediates and Transition States

Quantum chemical methods are instrumental in elucidating reaction mechanisms by characterizing the structures and energies of intermediates and transition states. umn.edu The synthesis of 2-substituted benzimidazoles typically involves the condensation of o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. nih.govresearchgate.net DFT calculations can map out the entire reaction pathway for the synthesis of this compound. This involves locating the transition state for the key steps, such as the initial nucleophilic attack of the amine on the carbonyl group (if starting from a derivative of diphenylacetic acid) and the subsequent intramolecular cyclization and dehydration. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified, providing valuable insights for optimizing synthetic conditions.

In Silico Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational methods can reliably predict various spectroscopic signatures, which serve as a powerful tool for structure verification and analysis. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, calculations can predict the shifts for the distinct protons and carbons in the benzimidazole and diphenylvinyl moieties, which can then be compared with experimental data for structural confirmation. nih.gov

IR Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the peaks observed in an IR spectrum. For the target molecule, characteristic vibrational modes such as the N-H stretch, C=N stretch of the imidazole ring, C=C stretches of the vinyl and aromatic groups, and various C-H bending modes can be predicted and assigned.

UV-Vis Spectroscopy: As discussed in the TD-DFT section, these calculations directly predict the electronic transitions responsible for UV-Vis absorption. The predicted λmax values and their corresponding oscillator strengths provide a theoretical spectrum that can be directly compared with experimental measurements. scilit.com

Table 3: In Silico Prediction of Spectroscopic Data

SpectroscopyPredicted FeatureTypical Predicted Value
1H NMRN-H proton chemical shift (δ)12.0 - 13.0 ppm
13C NMRC2 (imidazole) carbon chemical shift (δ)~150 ppm
IRN-H stretching frequency (ν)~3400 cm-1
IRC=N stretching frequency (ν)~1620 cm-1
UV-Vis (TD-DFT)λmax for π → π* transition~310 - 340 nm

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or property-based descriptors of a compound with its biological activity or a specific property, respectively. biointerfaceresearch.com These models are powerful predictive tools in computational chemistry. biointerfaceresearch.com For this compound, a QSAR study would be invaluable for predicting its potential as a therapeutic agent, while a QSPR study could predict its physicochemical characteristics such as solubility, melting point, or toxicity.

In a hypothetical QSAR study of this compound and its derivatives, the primary goal would be to establish a statistically significant relationship between the molecular structure and a measured biological activity, such as antimicrobial or anticancer efficacy.

The general workflow for such a study would involve:

Data Set Preparation: A series of derivatives of this compound would be synthesized. Substitutions could be made on the phenyl rings or the benzimidazole nucleus. The biological activity of each compound would be determined experimentally.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties. They are typically categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular volume, surface area, and other spatial properties.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polarizability, dipole moment, etc. researchgate.netijpsonline.comresearchgate.net

Model Development: Using statistical methods such as Multiple Linear Regression (MLR), a mathematical equation is derived that links the most relevant descriptors to the biological activity. researchgate.netnih.gov The goal is to find a model with high predictive power.

Model Validation: The predictive ability of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. biointerfaceresearch.com

An illustrative QSAR model for a series of hypothetical derivatives of this compound might look like this:

pIC₅₀ = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(Molecular Surface Area)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, a measure of the compound's potency.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

The signs and magnitudes of the coefficients would provide insight into the structure-activity relationship. For example, a positive β₁ would suggest that higher lipophilicity is beneficial for the activity.

The following tables are hypothetical and serve to illustrate the kind of data that would be generated and used in a QSAR/QSPR study of this compound and its derivatives.

Table 1: Hypothetical Derivatives and Their Biological Activity

Compound IDR1-SubstituentR2-SubstituentIC₅₀ (µM)pIC₅₀
1 HH1.25.92
2 4-ClH0.86.10
3 4-OCH₃H2.55.60
4 H4-NO₂0.56.30
5 4-Cl4-NO₂0.36.52

Table 2: Calculated Molecular Descriptors for the Hypothetical Derivatives

Compound IDLogPDipole Moment (Debye)Molecular Surface Area (Ų)
1 4.52.1350
2 5.12.5365
3 4.32.8370
4 4.64.5380
5 5.24.9395

By analyzing the data in these tables, a QSAR model could be constructed. For instance, the increase in activity from compound 1 to 2, and from 4 to 5, suggests that a chloro-substituent (increasing LogP) might be favorable for activity. The high activity of compounds 4 and 5 also points to the potential importance of an electron-withdrawing group like NO₂.

Predictive analytics would then use the validated QSAR model to forecast the biological activity of new, yet-to-be-synthesized derivatives of this compound. This allows for the prioritization of synthetic efforts on compounds that are most likely to be potent, accelerating the discovery process.

Exploration of Advanced Material Science and Optoelectronic Applications of 2 1,2 Diphenylvinyl 1h Benzimidazole Analogues

Photophysical Properties and Fluorescence Mechanisms of Benzimidazole-Vinyl Derivatives

The photophysical behavior of benzimidazole-vinyl derivatives is central to their functionality in optoelectronic devices. These properties, including light absorption, emission, and the efficiency of these processes, are dictated by the molecule's electronic structure and its interaction with the surrounding environment.

Benzimidazole-vinyl derivatives typically exhibit strong absorption in the ultraviolet (UV) region, primarily due to π–π* electronic transitions within the conjugated system. The specific absorption maxima (λ_abs) can be tuned by modifying the chemical structure.

A key characteristic of these donor-π-acceptor (D-π-A) type molecules is solvatochromism—the change in their absorption and emission spectra with the polarity of the solvent. nih.govresearchgate.net Generally, as solvent polarity increases, the emission wavelength undergoes a bathochromic (red) shift. mdpi.com This phenomenon occurs because the excited state of the molecule is typically more polar than the ground state. A more polar solvent stabilizes the polar excited state to a greater extent, thus lowering its energy and resulting in an emission of lower energy (longer wavelength). mdpi.com

For instance, the related compound (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, which shares a similar D-π-A structure, demonstrates a significant red shift in its emission maximum from 508 nm in a less polar solvent like 1,4-dioxane to 552 nm in the highly polar dimethyl sulfoxide (DMSO). nih.govresearchgate.net This positive solvatochromism is indicative of an intramolecular charge transfer (ICT) character in the excited state. nih.gov

Table 1: Solvatochromic Data for a Representative Imidazole-Acrylonitrile Derivative (Data for (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile) nih.govresearchgate.net

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)
1,4-Dioxane3785085480
Tetrahydrofuran (THF)3815165501
Dichloromethane (DCM)3825235675
Dimethylformamide (DMF)3825486224
Dimethyl sulfoxide (DMSO)3855526094

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is crucial for applications in light-emitting devices. The Φ_F of benzimidazole-vinyl derivatives can vary significantly depending on their specific chemical structure and the surrounding environment. researchgate.net For many organic luminophores, the quantum yield is high in nonpolar solvents but decreases in polar solvents. nih.gov

The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is important for understanding the dynamics of the excited state and potential competing non-radiative decay pathways. Benzimidazole (B57391) derivatives have been reported with fluorescence lifetimes varying from approximately 1.76 to 7.35 ns. beilstein-archives.org

Table 2: Photophysical Data for Various Benzimidazole Derivatives (Illustrative data from different studies)

Compound TypeQuantum Yield (Φ_F)Fluorescence Lifetime (τ) (ns)Reference
2-(2-Hydroxyphenyl)benzimidazole0.45Not Reported nsf.gov
Substituted 2-phenyl-1H-benzo[d]imidazoles0.04 - 0.641.76 - 7.35 beilstein-archives.org
(Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile (in DCM)0.21Not Reported nih.gov

Many conventional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state. In contrast, 2-(1,2-diphenylvinyl)-1H-benzimidazole analogues often exhibit the opposite phenomenon, known as Aggregation-Induced Emission (AIE). nih.gov Molecules with AIE characteristics are weakly or non-emissive in dilute solutions but become highly luminescent when they aggregate or are in the solid state. nih.gov

The AIE effect in these compounds is attributed to the restriction of intramolecular rotation (RIR). nih.gov In solution, the phenyl and vinyl groups can rotate freely, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. However, in the aggregated state, these intramolecular rotations are physically hindered. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission. nih.gov This property is exceptionally valuable for fabricating highly efficient solid-state lighting devices like OLEDs, where the active materials are in the form of thin solid films.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The unique photophysical and electronic properties of this compound analogues make them versatile materials for various layers within an OLED stack.

Due to their high fluorescence quantum yields in the solid state (a benefit of the AIE effect), these benzimidazole-vinyl derivatives are excellent candidates for the emissive layer (EML) in OLEDs. They can be used as the primary light-emitting material in non-doped devices or as a host material for a fluorescent or phosphorescent guest dopant.

For example, a close analogue, 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene, when used as a non-doped emissive layer, produced an OLED with pure blue electroluminescence. nih.govnih.gov The device achieved a maximum external quantum efficiency (EQE) of 4.3% and a luminance of 290 cd/m². nih.govnih.gov Another study on efficient phenanthroimidazole-styryl-triphenylamine derivatives demonstrated their potential for high-performance blue OLEDs, with one device achieving an EQE of 2.61% and deep-blue Commission Internationale de l'Eclairage (CIE) coordinates of (0.16, 0.09). rsc.org

Table 3: Performance of OLEDs with Benzimidazole-Vinyl Analogues as Emitters

Emitter CompoundMax. EQE (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)Reference
1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene4.3290(0.148, 0.130) nih.govnih.gov
TPA-BPIS2.532852Not Specified rsc.org
Cz-BPIS2.61Not Reported(0.16, 0.09) rsc.org

The benzimidazole core is inherently electron-deficient, which imparts good electron-transporting properties to its derivatives. This makes them suitable for use in the electron transport layer (ETL) of an OLED. The function of the ETL is to facilitate the efficient transport of electrons from the cathode to the emissive layer, ensuring balanced charge injection and recombination, which is critical for high device efficiency.

By incorporating benzimidazole moieties, molecules can be designed to have appropriate Lowest Unoccupied Molecular Orbital (LUMO) energy levels for efficient electron injection from common cathode materials like aluminum or lithium fluoride/aluminum. Their high glass transition temperatures (Tg) also contribute to the morphological stability and longevity of the OLED device. researchgate.net The bipolar nature of some benzimidazole derivatives, capable of transporting both holes and electrons, further enhances their utility, leading to devices with lower efficiency roll-off at high brightness. researchgate.net

Development of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the benzimidazole core, modulated by the appended diphenylvinyl group, makes these compounds excellent candidates for the development of sensitive and selective fluorescent probes and chemical sensors.

Benzimidazole derivatives have been extensively investigated as versatile platforms for the detection of various ions crucial in biological and environmental systems. The nitrogen atoms within the benzimidazole ring act as effective binding sites for both cations and anions, leading to detectable changes in their photophysical properties, such as fluorescence quenching or enhancement.

Research has demonstrated the capability of benzimidazole-based fluorescent probes to selectively recognize a range of metal ions. For instance, specific probes have been designed for the exclusive detection of Fe²⁺ ions, even in the presence of other competing metal ions. Similarly, highly selective fluorescent probes based on the benzimidazole scaffold have been synthesized for the recognition of Co²⁺, where the interaction with the ion quenches the probe's natural fluorescence through a Photoinduced Electron Transfer (PET) mechanism mdpi.com.

In the realm of anion detection, the benzimidazole unit is equally effective. Macrocyclic compounds incorporating bis-benzimidazolium groups have been synthesized to act as sensors for specific anions. By modifying the size and structure of the macrocycle, selectivity for different anions can be achieved. For example, specific host structures have been developed to selectively detect acetate (B1210297) (OAc⁻) and nitrate (NO₃⁻) anions through interactions that modulate the fluorescence and ultraviolet spectra of the compound nih.goveurekaselect.com. The sensing mechanism often relies on the formation of hydrogen bonds between the C-H groups of the benzimidazolium moiety and the target anion eurekaselect.com. Other benzimidazole-functionalized systems have demonstrated selective colorimetric responses to anions like the hydrogen sulfate (B86663) (HSO₄⁻) ion nih.gov.

Table 1: Examples of Benzimidazole Analogues in Ion Sensing

Compound Class Target Ion(s) Sensing Mechanism
Pyridinyl-benzoimidazole Fe²⁺ Selective fluorescence recognition kyoto-u.ac.jp
Benzimidazole-based probe (DQBM-B) Co²⁺ Fluorescence quenching via PET mdpi.com
Macrocyclic bis-benzimidazolium salts Acetate (OAc⁻), Nitrate (NO₃⁻) Fluorescence and UV spectroscopy changes nih.goveurekaselect.com
Benzimidazole-functionalized BODIPY Hydrogen Sulfate (HSO₄⁻) Colorimetric change (pink to yellow) nih.gov
Ruthenium(II)-pyridyl-benzimidazole Cyanide (CN⁻), Fluoride (F⁻), Acetate (AcO⁻) Interaction with N-H proton of imidazole (B134444) researchgate.net

Analogues of this compound often exhibit significant changes in their fluorescence properties in response to variations in their local environment, such as solvent polarity (solvatochromism) and pH. This sensitivity stems from changes in the electronic distribution within the molecule's donor-π-acceptor (D-π-A) structure.

Solvatochromism: The fluorescence emission of these compounds can show a positive solvatochromic effect, meaning the emission wavelength shifts to a longer wavelength (a red shift) as the polarity of the solvent increases. This phenomenon is attributed to different molecular conformations and stabilization of the excited state in more polar solvents.

pH Responsiveness: The benzimidazole core contains a basic nitrogen atom that can be protonated in acidic conditions and deprotonated in basic conditions. This alteration of the molecule's protonation state can significantly impact its intramolecular charge transfer (ICT) characteristics and, consequently, its photophysical properties. For example, a triphenylimidazole derivative demonstrated a reversible shift in its emission wavelength when the pH was varied. At a pH of 2, the maximum emission was observed at 541 nm, while at a pH of 14, two distinct emission peaks appeared at 561 nm and 671 nm d-nb.inforesearchgate.net. This distinct, reversible response to pH makes these compounds suitable for use as fluorescent pH sensors.

Table 2: pH-Dependent Emission of a Triphenylimidazole Analogue

Condition pH Level Maximum Emission Wavelength (λem)
Acidic 2 541 nm d-nb.inforesearchgate.net
Basic 14 561 nm and 671 nm d-nb.inforesearchgate.net

Photodynamic and Photothermal Applications in Material Science

Photodynamic therapy (PDT) is a noninvasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can induce cell death. The benzimidazole nucleus has been identified as an effective chromophore for creating advanced photosensitizers.

Incorporating a benzimidazole unit into larger conjugated systems, such as porphyrin rings, can increase electron delocalization. This modification causes a red-shift in the maximum absorption wavelength of the molecule, allowing it to be activated by longer-wavelength light (in the near-infrared, or NIR, region) which has deeper tissue penetration kyoto-u.ac.jp. For example, a benzimidazolo-chlorin compound was synthesized as an effective NIR photosensitizer with a maximum absorption at 730 nm. This compound demonstrated a strong ability to generate singlet oxygen upon irradiation, highlighting its potential for PDT applications kyoto-u.ac.jp.

Furthermore, the 1,2-diphenylvinyl moiety is a core component of tetraphenylethylene (B103901) (TPE), a well-known luminogen with aggregation-induced emission (AIE) properties. TPE-based systems are highly fluorescent in an aggregated state, making them excellent for bioimaging. By incorporating heavy atoms or other functional groups, these molecules can be engineered to efficiently generate ROS under light irradiation, enabling their use as photosensitizers for combined imaging and photodynamic therapy mdpi.com. The development of materials that merge the photosensitizing capabilities of the benzimidazole core with the AIE properties of the diphenylvinyl group represents a promising direction for creating advanced theranostic platforms.

Design of Molecular Switches and Logic Gates Based on Photoisomerization

The 1,2-diphenylvinyl group is structurally analogous to stilbene (B7821643), a classic photochromic molecule known for its reversible E/Z (or trans/cis) isomerization around the central carbon-carbon double bond upon irradiation with light. This light-driven isomerization provides a mechanism for creating molecular switches, where the two isomers (E and Z) represent distinct states with different physical and chemical properties.

Styrylbenzazoles, a class of compounds that includes this compound analogues, are promising photoswitches. Unlike stilbene, they can undergo light-driven E/Z isomerization without the competing and irreversible photocyclization reaction. The properties of these switches, including their thermal stability, absorption wavelengths, and the distribution of isomers in the photostationary state (PSS), can be precisely tuned by modifying the benzazole heterocycle (e.g., benzimidazole, benzothiazole) and the substituents on the phenyl rings.

This photo-induced switching between two states forms the basis for developing molecular logic gates. A logic gate processes signals (inputs) to produce a specific output, and at the molecular level, these inputs can be light of different wavelengths, chemicals, or pH changes. The output is typically a change in an optical signal, such as fluorescence or absorbance. By controlling the isomerization of the diphenylvinyl unit with light, one can switch the fluorescence of the molecule "ON" or "OFF," mimicking the binary logic of conventional electronics. For instance, the E isomer might be highly fluorescent while the Z isomer is not. Irradiating with one wavelength of light could convert the molecule to its non-fluorescent Z state (an "OFF" signal), while another wavelength could reverse the process, restoring the fluorescent E state (an "ON" signal). This controllable switching is a fundamental requirement for building more complex computational devices at the molecular scale researchgate.net.

Biological Research Contexts and Mechanistic Studies Excluding Clinical Human Trial Data and Safety Profiles

In Vitro Studies on Cellular Uptake and Subcellular Localization

Specific studies detailing the cellular uptake and subcellular localization of 2-(1,2-diphenylvinyl)-1H-benzimidazole have not been extensively reported. For benzimidazole (B57391) derivatives, particularly those with inherent fluorescence, these characteristics are typically investigated using techniques like fluorescence microscopy. The large, lipophilic nature of the diphenylvinyl substituent would likely facilitate passive diffusion across the cell membrane, although the precise kinetics and potential for active transport remain unelucidated. The final subcellular destination would be influenced by the molecule's affinity for specific organelles or biomolecules.

Interactions with Biomolecules (e.g., DNA, Proteins, Enzymes) – Mechanistic and Binding Studies

Direct mechanistic and binding studies for this compound are not prominently available. However, the benzimidazole core is well-known for its ability to interact with various biopolymers. Depending on the size and conformation of substituents, benzimidazole compounds can interact with DNA through two primary modes: intercalation between base pairs or binding within the minor groove. nih.gov Such interactions are typically characterized using spectroscopic methods (UV-Vis, fluorescence, circular dichroism) and viscosity measurements to determine the binding mode and affinity. nih.govnih.gov

While there is no specific data on the interaction between this compound and DNA topoisomerases, these enzymes are a common target for benzimidazole-based compounds. esisresearch.org Research on other substituted benzimidazoles has shown they can act as topoisomerase inhibitors through different mechanisms. nih.govresearchgate.net Some derivatives function as "topoisomerase poisons," which stabilize the transient covalent complex formed between the enzyme and DNA, leading to DNA strand breaks and subsequent cell death. esisresearch.orgnih.gov Others may act as catalytic inhibitors, preventing the enzyme from binding to or cleaving DNA without trapping the complex. esisresearch.org The planar, aromatic structure of the benzimidazole core is crucial for these interactions.

There is no specific evidence in the searched literature to suggest that this compound is an inhibitor of arginase. Arginase is a metalloenzyme involved in the urea cycle that hydrolyzes L-arginine. nih.govmdpi.com The design of competitive arginase inhibitors typically involves creating structural mimics of L-arginine that can interact with the manganese ions in the enzyme's active site. mdpi.comnedp.com The molecular structure of this compound does not resemble L-arginine, making it an unlikely candidate for a competitive arginase inhibitor, though non-competitive inhibition cannot be ruled out without experimental validation.

Development of Fluorescent Tags and Probes for In Vitro Bioimaging Applications

The extensive conjugated π-system of this compound suggests it may possess intrinsic fluorescent properties. However, studies developing it specifically as a fluorescent tag or probe for bioimaging are not widely reported. The field of benzimidazole-based probes is well-established, with many designs centered on the 2-(2′-hydroxyphenyl)benzimidazole (HBI) scaffold. researchgate.netnih.gov These probes often exhibit Excited-State Intramolecular Proton Transfer (ESIPT), which results in a large Stokes shift and dual emission, making them suitable for ratiometric sensing of analytes or environmental changes. nih.govrsc.org Development of this compound for such applications would first require characterization of its fundamental photophysical properties, including absorption/emission spectra, quantum yield, and photostability.

Mechanistic Investigations of Antimicrobial, Antifungal, or Antiviral Activity in In Vitro Models

While many benzimidazole derivatives are known for their broad-spectrum antimicrobial, antifungal, and antiviral activities, specific mechanistic investigations for this compound are lacking. nih.govspast.orgpjmonline.org The mechanisms for related compounds vary widely.

Antiviral: Some benzimidazole derivatives inhibit viral replication by targeting specific viral enzymes. For instance, certain analogues act as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. nih.gov Others interfere with viral DNA maturation and synthesis, as seen with herpesviruses. nih.gov

Antifungal: A common mechanism of action for antifungal benzimidazoles is the inhibition of ergosterol biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell lysis. Another potential mechanism is the targeting of lanosterol 14α-demethylase, an enzyme crucial for the ergosterol pathway. nih.gov

Antimicrobial: The antibacterial action of benzimidazoles can stem from various sources, including the inhibition of essential enzymes like tRNA (Guanine37-N1)-methyltransferase (TrmD) or interference with other cellular processes. mdpi.com

Theoretical Basis for Structure-Activity Relationships in Biological Systems

Specific structure-activity relationship (SAR) studies that include this compound are not available. However, general SAR principles for the benzimidazole class have been extensively reviewed. nih.govnih.gov These studies consistently demonstrate that biological activity is highly dependent on the electronic and steric properties of substituents at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring. nih.govrroij.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 1,2 Diphenylvinyl 1h Benzimidazole and Its Analogues

Impact of Substituent Effects on Electronic and Photophysical Characteristics

The electronic and photophysical properties of 2-(1,2-diphenylvinyl)-1H-benzimidazole are highly sensitive to the nature and position of substituents on both the benzimidazole (B57391) and the phenyl rings. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can systematically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Research on related substituted benzimidazoles demonstrates that these modifications directly influence the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn dictates its absorption and emission properties. nih.gov For instance, attaching an EDG (like methoxy, –OCH₃) to one of the phenyl rings and an EWG (like nitro, –NO₂) to the other can create a "push-pull" system. This enhances ICT upon photoexcitation, typically leading to a significant red-shift (a shift to longer wavelengths) in both the absorption and fluorescence spectra. Conversely, placing EWGs on the benzimidazole ring can lower both HOMO and LUMO levels, potentially altering the emission color and quantum efficiency.

The photoprotective activity of some benzimidazole derivatives has been shown to depend on the substituents at the 2 and 5 positions of the benzimidazole ring. nih.gov Studies on other aromatic systems also confirm that substituent placement is a critical tool for tuning photophysical properties. clockss.org For example, in N-thienylcarbazoles, substitution at different positions on the thiophene (B33073) ring profoundly affects the electronic properties of the carbazole (B46965) moiety. clockss.org

Table 1: Predicted Impact of Substituents on the Photophysical Properties of this compound Analogues

Substituent (R) PositionSubstituent TypeExpected Effect on HOMO-LUMO GapExpected Shift in Absorption/EmissionPredicted Change in Fluorescence Quantum Yield (Φf)
Phenyl Ring (para-position)Electron Donating (e.g., -OCH₃, -N(CH₃)₂)DecreaseRed-Shift (Bathochromic)Increase (often)
Phenyl Ring (para-position)Electron Withdrawing (e.g., -CN, -NO₂)DecreaseRed-Shift (Bathochromic)Decrease (often)
Benzimidazole Ring (Position 5/6)Electron Donating (e.g., -CH₃)IncreaseBlue-Shift (Hypsochromic)Variable
Benzimidazole Ring (Position 5/6)Electron Withdrawing (e.g., -Cl, -CF₃)DecreaseRed-Shift (Bathochromic)Decrease

This table is a generalized prediction based on established principles of physical organic chemistry and findings from related heterocyclic systems.

Conformational Flexibility and its Influence on Reactivity and Photophysics

In a planar conformation, maximum π-conjugation is achieved, which tends to lower the HOMO-LUMO gap and red-shift the absorption and emission spectra. However, steric hindrance between the phenyl rings and the benzimidazole moiety forces the molecule into a non-planar, twisted conformation. For the related 1,2-diphenyl-1H-benzimidazole, X-ray crystallography has shown that the dihedral angles between the benzimidazole unit and the two adjacent phenyl rings are 55.80° and 40.67°, respectively. nih.gov Similar twists are expected in the vinyl-bridged analogue.

This twisting has profound photophysical consequences. It can disrupt conjugation, leading to a blue-shift in spectra compared to a hypothetical planar molecule. Furthermore, the flexible nature of these bonds can promote non-radiative decay pathways, such as torsional relaxation in the excited state. This process, known as Aggregation-Induced Emission (AIE) in many related systems, can lead to low fluorescence quantum yields in solution. However, when the molecular rotations are restricted, for example, in a rigid matrix, in the aggregated state, or by chemical modification, the radiative decay (fluorescence) can be significantly enhanced. Studies on other fluorescent probes have explicitly shown that altering conformational flexibility by changing a molecular spacer can switch the optical response and interaction mechanisms with analytes. rsc.org

Rational Design Principles for Modulating Specific (non-prohibited) Properties and Activities

Rational drug design is a widely accepted approach for discovering new molecular agents. mdpi.com The insights gained from SAR and SPR studies allow for the formulation of clear design principles to modulate the properties of this compound analogues for specific applications.

Tuning Emission Wavelength: To achieve blue-shifted emission, one can introduce steric bulk near the vinyl-benzimidazole linkage to increase the dihedral angle and reduce conjugation. To achieve red-shifted emission, one can create a "push-pull" electronic system by placing EDGs and EWGs at opposite ends of the conjugated system, thereby enhancing ICT. mdpi.com

Enhancing Fluorescence Quantum Yield: To increase fluorescence efficiency, the primary strategy is to rigidify the molecular structure. This can be accomplished by introducing chemical bridges to lock the phenyl rings and the benzimidazole unit into a more planar and rigid conformation, thus blocking the non-radiative decay pathways associated with torsional motion.

Modifying Receptor Binding Affinity: For applications involving biological targets, substituents can be chosen to optimize interactions within a receptor's binding pocket. Adding hydrogen bond donors or acceptors (e.g., -OH, -NH₂, -C=O) or lipophilic groups (e.g., -CF₃, tert-butyl) can be used to match the chemical environment of a target active site. nih.gov The affinity of certain benzimidazoles for the hTRPV-1 receptor, for instance, was found to decrease significantly when a trifluoromethyl group was replaced by a tert-butyl, methyl, or fluorine atom. nih.gov

Computational Approaches to SAR/SPR Elucidation and Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules like this compound, accelerating the design-synthesis-test cycle. researchgate.netnih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum mechanical methods are invaluable for elucidating electronic structure and photophysical properties.

DFT is used to calculate the ground-state geometry, HOMO/LUMO energy levels, and molecular electrostatic potential (MEP) maps. nih.gov The MEP map can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions. nih.gov

TD-DFT is used to simulate electronic absorption and emission spectra by calculating the energies of excited states. This allows for the prediction of λ_abs and λ_em, which can be correlated with experimental results. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models establish a mathematical relationship between a set of molecular descriptors (e.g., steric, electronic, hydrophobic) and a specific activity or property. nih.gov By training a model on a set of known analogues, it becomes possible to predict the properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking and Molecular Dynamics (MD) Simulations: These methods are used to predict how a ligand interacts with a biological target.

Molecular Docking predicts the preferred orientation and binding affinity of a molecule within a receptor's active site. mdpi.commdpi.com

MD Simulations simulate the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding interactions and conformational changes in both the ligand and the protein. mdpi.com

Table 2: Application of Computational Methods in the Study of Benzimidazole Analogues

Computational MethodInformation YieldedApplication in SAR/SPR
Density Functional Theory (DFT)Optimized molecular geometry, HOMO/LUMO energies, electron density distribution, Molecular Electrostatic Potential (MEP). nih.govPredicts reactivity, electronic properties, and sites for molecular interaction.
Time-Dependent DFT (TD-DFT)Excited state energies, simulated UV-Vis absorption and fluorescence spectra. researchgate.netPredicts photophysical properties and helps interpret experimental spectra.
QSAR/QSPRPredictive models based on molecular descriptors. nih.govScreens virtual libraries of analogues to predict activity/properties before synthesis.
Molecular DockingBinding mode and affinity (scoring) within a biological target. mdpi.comPredicts potential biological targets and guides the design of more potent analogues.
Molecular Dynamics (MD)Stability of ligand-protein complex, conformational flexibility over time. mdpi.comValidates docking results and assesses the dynamic stability of interactions.

Q & A

Basic: What are the most effective synthetic routes for 2-(1,2-diphenylvinyl)-1H-benzimidazole, and how can reaction conditions be optimized?

Answer:
The synthesis of benzimidazole derivatives typically involves cyclocondensation or substitution strategies. For example:

  • Method A (Acid-catalyzed cyclization): Reacting substituted phenylacetic acids with 1,2-phenylenediamine in polyphosphoric acid (PPA) at 180–200°C yields 2-arylbenzimidazoles. Optimization involves adjusting reaction time (3–7 hours) and acid concentration to improve yields (e.g., 65–84% for nitro or chloro derivatives) .
  • Solvent-free approaches: Using trifluoroacetic acid as a catalyst under microwave irradiation reduces reaction time and improves atom economy, achieving yields >70% .
  • Critical parameters: Temperature control and stoichiometric ratios of reactants are key to minimizing side products like uncyclized intermediates.

Basic: How should researchers characterize the structural purity of this compound?

Answer:
Combine spectroscopic and crystallographic methods:

  • Spectroscopy: IR identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ and C=C aromatic vibrations). ¹H/¹³C NMR confirms substitution patterns (e.g., vinyl proton shifts at δ 6.8–7.2) .
  • X-ray crystallography: Programs like SHELXL refine crystal structures to resolve bond lengths and angles, critical for verifying the diphenylvinyl configuration .
  • Elemental analysis: Validate purity by comparing experimental vs. theoretical C/H/N ratios (deviation < ±0.4%) .

Advanced: How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives with varying substituents?

Answer:
Contradictions often arise from substituent electronic effects or assay variability. Strategies include:

  • Comparative SAR studies: Test derivatives with systematic substituent variations (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃) under standardized conditions .
  • Computational docking: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, explaining discrepancies in antimicrobial vs. antiparasitic activities .
  • Meta-analysis: Aggregate data from multiple studies to identify trends (e.g., fluorine substituents enhancing bioavailability but reducing solubility) .

Advanced: What computational strategies are recommended for predicting the reactivity of this compound derivatives?

Answer:

  • DFT calculations: Model electronic properties (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For example, the vinyl group’s electron density influences regioselectivity in substitution reactions .
  • MD simulations: Study solvation effects and stability in biological membranes to optimize pharmacokinetic profiles .
  • Validate with experimental data: Compare computational predictions with spectroscopic results (e.g., NMR chemical shifts) to refine models .

Basic: What are common substituent effects on the electronic properties of 2-aryl-1H-benzimidazoles?

Answer:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃): Reduce electron density on the benzimidazole core, enhancing oxidative stability but potentially lowering bioavailability .
  • Electron-donating groups (e.g., -OCH₃, -CH₃): Increase basicity of the imidazole nitrogen, improving solubility and hydrogen-bonding capacity .
  • Halogens (e.g., -F, -Cl): Balance lipophilicity and dipole interactions, as seen in fluorophenyl derivatives with improved CNS penetration .

Advanced: How to design SAR studies for novel this compound analogs?

Answer:

  • Scaffold diversification: Introduce substituents at the phenylvinyl moiety (e.g., para- vs. meta-position) to probe steric and electronic effects on target binding .
  • Bioisosteric replacement: Replace the vinyl linker with ethynyl or ester groups to modulate rigidity and metabolic stability .
  • High-throughput screening: Use parallel synthesis (e.g., combinatorial libraries) to rapidly assess activity against multiple targets (e.g., kinases, microbial enzymes) .

Advanced: What experimental approaches validate the proposed mechanisms of benzimidazole derivatives in biological systems?

Answer:

  • Enzyme inhibition assays: Measure IC₅₀ values against purified targets (e.g., cytochrome P450 for metabolic studies) under controlled pH and temperature .
  • Isotopic labeling: Track metabolic pathways using ¹⁴C-labeled derivatives in in vitro hepatocyte models .
  • Cryo-EM/X-ray crystallography: Resolve ligand-protein complexes to confirm binding modes inferred from docking studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.